![molecular formula C7H11ClN2O2S B1358721 N'-[2-(Methylsulfonyl)phenyl]hydrazine hydrochloride CAS No. 912341-53-8](/img/structure/B1358721.png)

N'-[2-(Methylsulfonyl)phenyl]hydrazine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

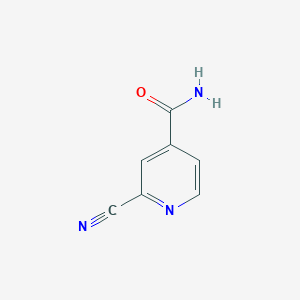

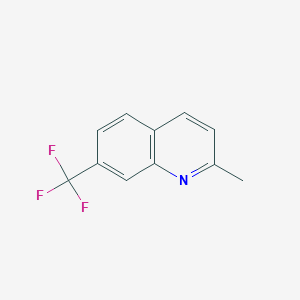

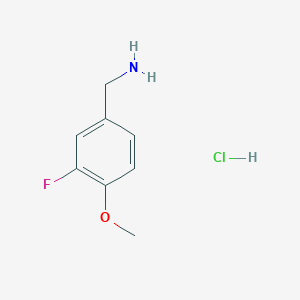

“N’-[2-(Methylsulfonyl)phenyl]hydrazine hydrochloride” is a chemical compound with the molecular formula C7H11ClN2O2S and a molecular weight of 222.69 g/mol . It is also known as 1-[2-methyl-4-(methylsulfonyl)phenyl]hydrazine hydrochloride . It is typically stored at room temperature and is available in a solid-powder form .

Molecular Structure Analysis

The InChI code for “N’-[2-(Methylsulfonyl)phenyl]hydrazine hydrochloride” is 1S/C7H10N2O2S.ClH/c1-12(10,11)7-4-2-6(9-8)3-5-7;/h2-5,9H,8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“N’-[2-(Methylsulfonyl)phenyl]hydrazine hydrochloride” is a solid powder at room temperature . It has a molecular weight of 222.69 g/mol . The compound’s boiling point is 202°C (decomposition) .Wissenschaftliche Forschungsanwendungen

Antineoplastic Activities

N'-[2-(Methylsulfonyl)phenyl]hydrazine hydrochloride and its analogs have shown significant potential in antineoplastic (anti-cancer) activities. Notably, 1-acetyl-1,2-bis-(methylsulfonyl)-2-(2-chloroethyl)hydrazine demonstrated pronounced activity against various cancers such as leukemia, melanoma, and lung carcinoma, often at lower dosage levels compared to other analogs (Shyam et al., 1993). Furthermore, N,N'-bis(arylsulfonyl)hydrazines were identified as potential biological methylating agents showing significant antineoplastic activity against transplanted rodent tumors (Shyam et al., 1985).

Antimicrobial Properties

This compound has also been explored in the context of antimicrobial applications. A study involving the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties, including derivatives of N'-[2-(Methylsulfonyl)phenyl]hydrazine hydrochloride, showed promising results as antimicrobial agents (Darwish et al., 2014).

Reductive Activation in Hypoxic Cells

Interestingly, specific derivatives of this compound, like 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine (KS119), have been designed to exploit the oxygen-deficient regions of cancerous tissues. These compounds are activated under reductive conditions in hypoxic cells, resulting in the generation of reactive intermediates that are effective in treating tumors (Baumann et al., 2010).

Potential in Treating Multidrug Resistant Tumors

There has been research indicating that certain analogs of N'-[2-(Methylsulfonyl)phenyl]hydrazine hydrochloride could be beneficial in treating multidrug-resistant tumors. This is due to their preferential activation by glutathione and glutathione S-transferase, which are often increased in such tumors (Shyam et al., 1998).

Role in DNA Damage and Repair Mechanisms

Further studies have shown that derivatives of N'-[2-(Methylsulfonyl)phenyl]hydrazine hydrochloride, such as VNP40101M, play a significant role in DNA damage and repair mechanisms. They generate chloroethylating species that interact with DNA, leading to the formation of lethal cross-links. This process is enhanced by the simultaneous generation of carbamoylating agents like methyl isocyanate (Baumann et al., 2004).

Safety And Hazards

Eigenschaften

IUPAC Name |

(2-methylsulfonylphenyl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.ClH/c1-12(10,11)7-5-3-2-4-6(7)9-8;/h2-5,9H,8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYJMGLPKICRLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[2-(Methylsulfonyl)phenyl]hydrazine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine](/img/structure/B1358648.png)

![2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione](/img/structure/B1358657.png)

![3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B1358660.png)

![3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine](/img/structure/B1358664.png)

![1-(Benzo[b]thiophen-4-yl)ethanone](/img/structure/B1358674.png)